

Allyl Cyclohexyloxyacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Allyl cyclohexyloxyacetate**

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Abstract

Allyl cyclohexyloxyacetate is a synthetic ester primarily recognized for its potent green, fruity aroma, with nuances of pineapple and galbanum.^[1] While its principal application lies within the fragrance and flavor industries, its chemical structure and properties are of interest for broader chemical synthesis and material science applications. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of **allyl cyclohexyloxyacetate**, presenting detailed experimental protocols and structured data for scientific and research applications.

Discovery and History

Allyl cyclohexyloxyacetate, also known by trade names such as Cyclogalbanate, is a synthetic aroma chemical developed for the perfumery industry.^[1] It does not occur naturally. The development of this and similar compounds was driven by the need to create stable and versatile fragrance ingredients that could impart unique and desirable scent profiles to a wide range of products.^[2]

The synthesis of **allyl cyclohexyloxyacetate** has been approached through several chemical routes, reflecting an evolution in synthetic methodology towards improved efficiency, yield, and safety. Early methods for preparing similar alkyl cyclohexyloxyacetates, such as the hydrolysis of (cyclohexyloxy) acetonitrils or the reaction of cyclohexanol with diazoethylester of acetic

acid, often resulted in low yields.^[3] Consequently, catalytic hydrogenation of alkyl phenoxyacetates emerged as a more common and efficient preparation procedure.^[3]

Key historical synthesis strategies include:

- Hydrogenation of Phenoxyacetate Precursors followed by Transesterification: This two-step process involves the initial hydrogenation of an alkyl phenoxyacetate to form an alkyl cyclohexyloxyacetate, which is then transesterified with allyl alcohol to yield the final product.
^{[3][4]}
- Direct Esterification: This method involves the esterification of cyclohexyloxyacetic acid with allyl alcohol, typically using an acid catalyst.^[3]
- "One-Pot" Synthesis: More recent innovations have focused on "one-pot" procedures to streamline the synthesis, improve efficiency, and reduce waste.^[5]
- Alternative Precursor Synthesis: A novel process utilizing ethyl diazoacetate (EDA) for an O-H insertion reaction with cyclohexanol has been described for the synthesis of the precursor ethyl 2-cyclohexyloxy-acetate, which can then be converted to the allyl ester.^[6]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **allyl cyclohexyloxyacetate**.

| Property | Value | Reference(s) |
|---------------------------------------|--|---|
| Chemical Name | Allyl (cyclohexyloxy)acetate | [1] |
| Synonyms | Cyclogalbanate, Galbanum oxyacetate | [1] |
| CAS Number | 68901-15-5 | [1] |
| Molecular Formula | C ₁₁ H ₁₈ O ₃ | [1] [7] |
| Molecular Weight | 198.26 g/mol | [1] [7] |
| Appearance | Colorless to pale yellow liquid | [1] [3] [7] |
| Odor Profile | Fruity, pineapple-like, green, herbal | [1] [3] |
| Boiling Point | 281 - 283 °C | [7] |
| Density | 1.016 g/cm ³ | [3] |
| Refractive Index (n _{20/D}) | 1.460 - 1.464 | [3] [7] |
| Flash Point | >100 °C | [3] |
| Water Solubility | 211.1 mg/L (Predicted) | [8] |
| LogP | 2.06490 | [3] |
| Spectroscopic Data | 1H NMR, 13C NMR, GC-MS, and FT-IR data are available on PubChem. | [2] |

Synthesis and Experimental Protocols

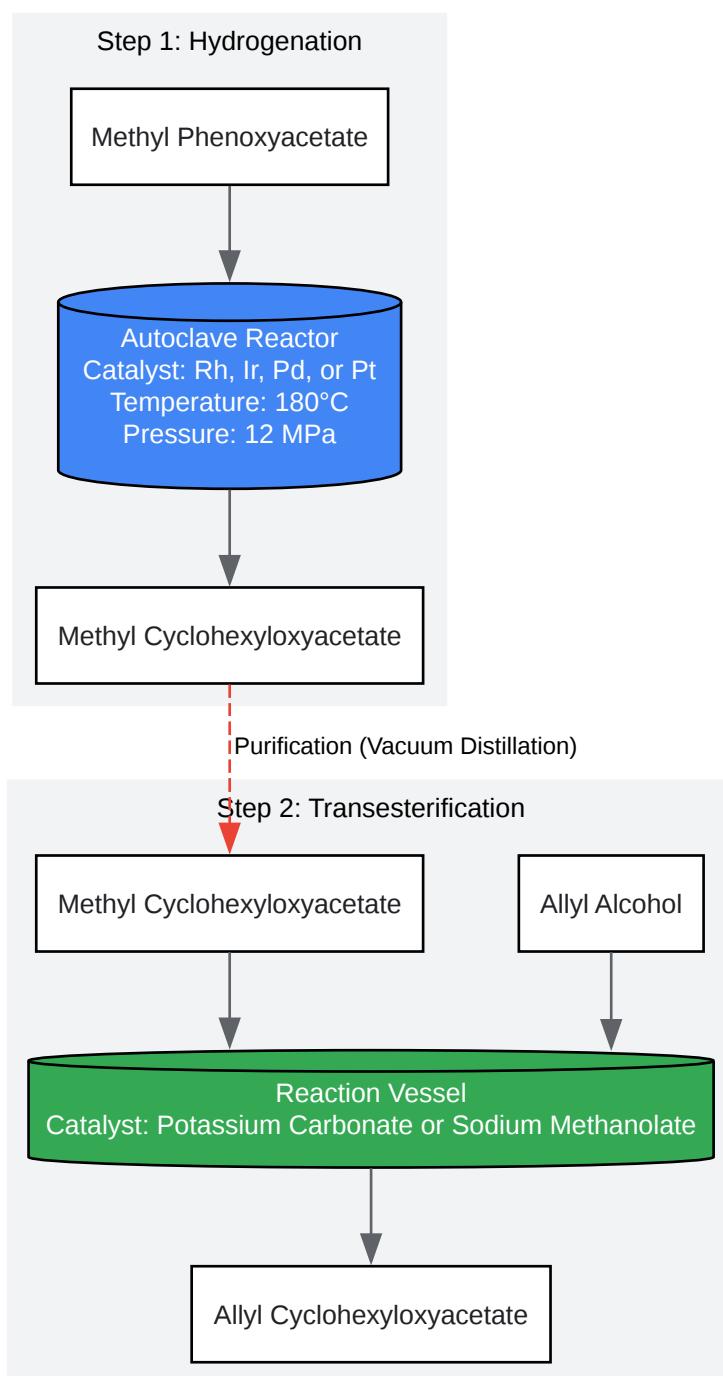
Several synthetic routes to **Allyl Cyclohexyloxyacetate** have been reported. The following sections detail the methodologies for the most common and innovative approaches.

Synthesis via Hydrogenation and Transesterification

This is a widely employed two-step method. The first step involves the hydrogenation of an alkyl phenoxyacetate to yield an alkyl cyclohexyloxyacetate. The second step is the

transesterification of this intermediate with allyl alcohol.

Experimental Workflow: Hydrogenation and Transesterification



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Caption: Workflow for the two-step synthesis of **Allyl Cyclohexyloxyacetate**.

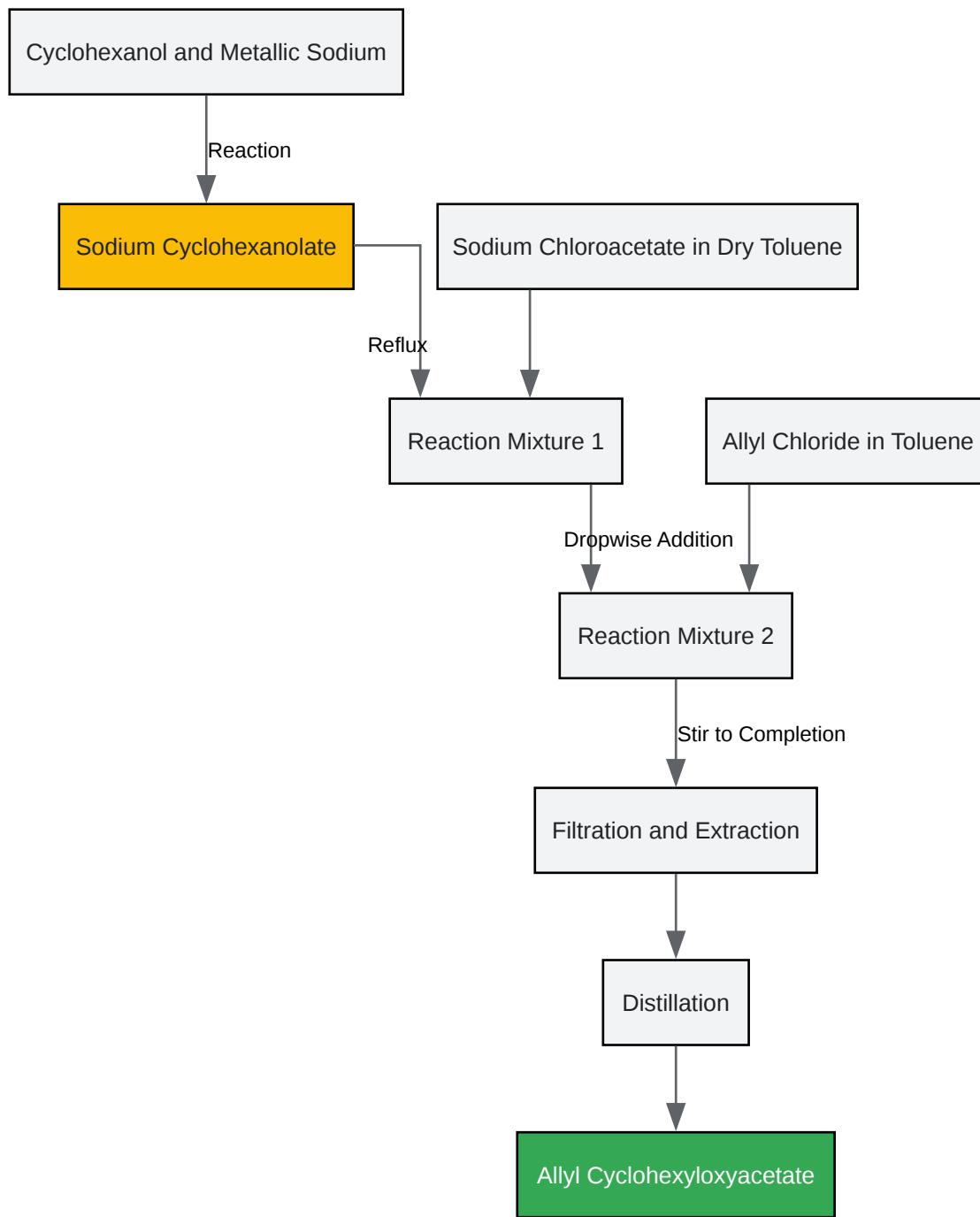
Protocol Details:

- Step 1: Hydrogenation of Methyl Phenoxyacetate[3]
 - Apparatus: A stainless steel autoclave (e.g., 400 mL capacity).
 - Reactants: Methyl phenoxyacetate and a suitable catalyst (e.g., Rh, Ir, Pd, or Pt). A catalyst amount of 1 wt% is suggested.
 - Procedure: The methyl phenoxyacetate and catalyst are charged into the autoclave. The reactor is sealed and purged. The reaction is carried out at a temperature of 180°C and a pressure of 12 MPa.
 - Work-up and Purification: After the reaction, the resulting methyl cyclohexyloxyacetate is purified by vacuum distillation.
- Step 2: Transesterification[3]
 - Apparatus: A standard reaction vessel equipped for heating and stirring.
 - Reactants: Methyl cyclohexyloxyacetate, allyl alcohol, and a basic catalyst (potassium carbonate or sodium methanolate are noted to be suitable to avoid side products).
 - Procedure: The purified methyl cyclohexyloxyacetate is reacted with allyl alcohol in the presence of the catalyst. The reaction is monitored for the conversion of the methyl ester.
 - Work-up and Purification: The final product, **allyl cyclohexyloxyacetate**, is purified by vacuum distillation. A yield of 72% has been reported.[3]

Synthesis via "One-Pot" Reaction

A more streamlined approach involves a "one-pot" synthesis, which simplifies the procedure and can improve overall efficiency.

Logical Flow: "One-Pot" Synthesis



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Caption: Logical steps in the "one-pot" synthesis of **Allyl Cyclohexyloxyacetate**.

Protocol Details:[5]

- Apparatus: A reaction vessel suitable for reflux and stirring in an inert atmosphere.

- Reactants: Cyclohexanol, metallic sodium, sodium chloroacetate, allyl chloride, and dry toluene as a solvent.
- Procedure:
 - Sodium cyclohexanolate is prepared by reacting cyclohexanol with metallic sodium.
 - This is then reacted with sodium chloroacetate in dry toluene under reflux.
 - A solution of allyl chloride in toluene is then added dropwise to the reaction mixture.
 - The reaction is stirred until completion.
- Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the filtrate is washed with water. The organic layer is extracted, dried, and the solvent is removed. The final product is obtained by distillation.

Mechanism of Action and Biological Activity

As a fragrance ingredient, the primary "mechanism of action" of **allyl cyclohexyloxyacetate** is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. There is no known therapeutic or pharmacological signaling pathway associated with this compound in the context of drug development. Its biological activity has been assessed primarily for safety and toxicology, with studies indicating it does not present a concern for genotoxic potential.^[8]

Applications

The primary application of **allyl cyclohexyloxyacetate** is in the fragrance industry, where it is used in a variety of products including perfumes, personal care items, and household goods.^[1] ^[2] Its green and fruity pineapple-like aroma makes it a valuable component for creating complex and appealing scent profiles.^[1] It is also noted for its use as a flavoring agent in some food products.^[2] Beyond these applications, its chemical structure as an ester with both cyclic and allylic functionalities suggests potential as an intermediate in broader organic synthesis.^[2]

Conclusion

Allyl cyclohexyloxyacetate is a well-established synthetic fragrance ingredient with a rich history of chemical synthesis development. The methodologies for its production have evolved to optimize yield and efficiency. The comprehensive physicochemical data provided herein offers a valuable resource for researchers in the fields of chemistry, material science, and fragrance development. While its biological activity is currently understood in the context of olfaction and safety, its unique chemical structure may present opportunities for further investigation in other scientific domains.

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